![molecular formula C15H28O2Si B14150773 Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane CAS No. 88780-30-7](/img/structure/B14150773.png)
Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl[(6-methoxy-4-methylbicyclo[410]hept-3-en-1-yl)oxy]silane is a silane compound characterized by the presence of a bicyclic heptene structure with methoxy and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane typically involves the reaction of a bicyclic heptene derivative with triethylsilane in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 50-100°C.
Catalyst: Commonly used catalysts include platinum or palladium complexes.
Solvent: Organic solvents such as toluene or hexane are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Silanols, siloxanes.
Reduction Products: Modified silane derivatives.
Substitution Products: Compounds with varied functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane involves its interaction with molecular targets through its silane and bicyclic heptene moieties. The compound can form stable bonds with various substrates, facilitating its use in material science and catalysis. The pathways involved often include:
Silane Bond Formation: Interaction with hydroxyl groups to form siloxane bonds.
Bicyclic Heptene Interactions: Participation in cycloaddition and other ring-opening reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane
- Triethyl[(4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane
Uniqueness
Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane is unique due to the presence of both methoxy and methyl substituents on the bicyclic heptene structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and material science.
Propiedades
Número CAS |
88780-30-7 |
|---|---|
Fórmula molecular |
C15H28O2Si |
Peso molecular |
268.47 g/mol |
Nombre IUPAC |
triethyl-[(6-methoxy-4-methyl-1-bicyclo[4.1.0]hept-3-enyl)oxy]silane |
InChI |
InChI=1S/C15H28O2Si/c1-6-18(7-2,8-3)17-14-10-9-13(4)11-15(14,12-14)16-5/h9H,6-8,10-12H2,1-5H3 |
Clave InChI |
FXHSKKASWWHGQR-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC12CC=C(CC1(C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B14150693.png)
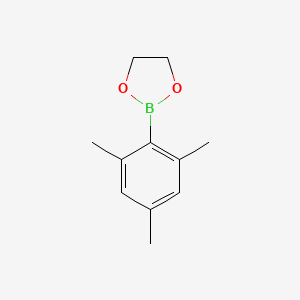
![(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile](/img/structure/B14150707.png)
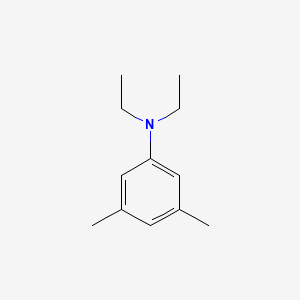
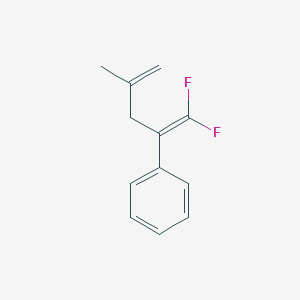
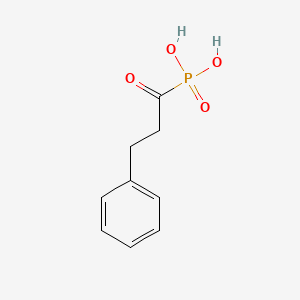
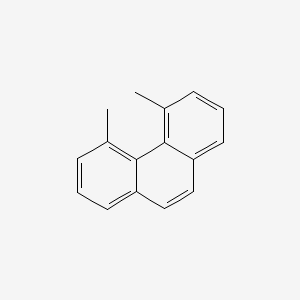
![3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one](/img/structure/B14150739.png)
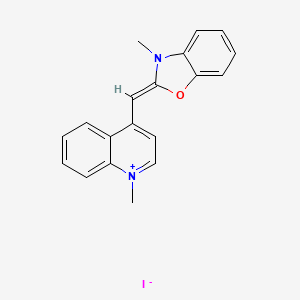
![N-[4-({4-[(4-acetylpiperazin-1-yl)carbonyl]benzyl}sulfamoyl)phenyl]acetamide](/img/structure/B14150743.png)
![3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B14150748.png)
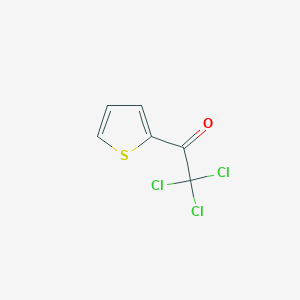
![4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol](/img/structure/B14150765.png)

